molecular formula C30H22Cl2F3N5O4S B14967637 3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14967637
M. Wt: 676.5 g/mol
InChI Key: UOBJMBZZBSQVRS-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Medicine: The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity against specific targets.

    Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C30H22Cl2F3N5O4S

Molecular Weight

676.5 g/mol

IUPAC Name

3-chloro-N-[3-(4-chloro-2-cyclohexylphenoxy)-5-nitrophenyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C30H22Cl2F3N5O4S/c31-17-8-9-23(21(11-17)16-5-2-1-3-6-16)44-20-13-18(12-19(14-20)40(42)43)36-29(41)27-26(32)28-37-22(24-7-4-10-45-24)15-25(30(33,34)35)39(28)38-27/h4,7-16H,1-3,5-6H2,(H,36,41)

InChI Key

UOBJMBZZBSQVRS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=NN5C(=CC(=NC5=C4Cl)C6=CC=CS6)C(F)(F)F

Origin of Product

United States

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